molecular formula C7H7NO3 B087177 2-Methyl-6-nitrophenol CAS No. 13073-29-5

2-Methyl-6-nitrophenol

Cat. No. B087177
CAS RN: 13073-29-5
M. Wt: 153.14 g/mol
InChI Key: AQDKZPFDOWHRDZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrophenol is a compound that can be synthesized and analyzed through various chemical processes. Its properties and interactions offer insights into its molecular structure and potential applications.

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-6-nitrophenol involves multiple steps, including sulfonation, nitration, and hydrolysis. For example, 3-Methyl-2-nitrophenol is prepared from 3-methyl phenol with an overall yield of 98%, demonstrating the efficiency of such processes (Song, 2011).

Molecular Structure Analysis

Studies on similar nitrophenol compounds show detailed molecular geometry using techniques like X-ray single-crystal determination. For instance, the Schiff base compound 2-[(4-propylphenylimino)methyl]-4-nitrophenol has been analyzed using Hartree–Fock (HF) and density functional theory (DFT), revealing insights into its stable structure in various solvent media (Agar et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving nitrophenols are complex and diverse. For example, nitro-substituted phenolates exhibit solvatochromism, a property that depends on the interaction with the medium, particularly in solvent mixtures. This behavior highlights the complex chemical nature of these compounds (Nandi et al., 2012).

Physical Properties Analysis

The physical properties of methyl-2-nitrophenols, which are structurally similar to 2-Methyl-6-nitrophenol, indicate that photolysis is a significant atmospheric loss process for these compounds. This suggests that such compounds have important environmental implications, especially in the formation of secondary organic aerosols (Bejan et al., 2007).

Chemical Properties Analysis

The chemical properties of nitrophenols, including 2-Methyl-6-nitrophenol, are characterized by reactions such as nitration and interactions with other chemical agents. The nitration process, for example, is critical in determining the final product and its properties. Studies on similar compounds show the influence of different substituents on their chemical behavior (Hartshorn et al., 1985).

Scientific Research Applications

  • Environmental Safety and Healthcare : The electrochemical polymerization of methyl red is used for the detection of 2-nitrophenol (2-NP), a known environmental pollutant and carcinogen. This approach, utilizing polymethyl red, offers high sensitivity and reproducibility, making it a promising tool for human health protection and environmental management (Adeosun et al., 2020).

  • Atmospheric Chemistry : Methyl-2-nitrophenols, including 2-Methyl-6-nitrophenol, are emitted directly to the atmosphere or formed in situ via the oxidation of aromatic hydrocarbons. They possess phytotoxic properties and contribute to secondary organic aerosol formation. Understanding their photooxidation pathways is critical for assessing environmental impacts and effects on human health (Bejan et al., 2007).

  • Biodegradation : 2-Methyl-6-nitrophenol is evaluated for its anaerobic biodegradability and toxicity to methanogenesis. Its fate in anoxic environments can be significantly influenced by concentration and residence time (O'connor & Young, 1989).

  • Agricultural Applications : 2-Methyl-6-nitrophenol and similar compounds show activity in promoting cell elongation in plants and can induce epinastic responses, suggesting potential use in agriculture as growth-regulating compounds (Wain & Harper, 1967).

  • Photocatalysis and Environmental Remediation : Studies on nitrophenols, including 2-Methyl-6-nitrophenol, show that they can be efficiently degraded by processes like Fenton reagent, photo-Fenton, and hydrogen peroxide photolysis, highlighting their role in environmental remediation (Goi & Trapido, 2002).

Safety And Hazards

When handling 2-Methyl-6-nitrophenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Future research could focus on the atmospheric processing of nitrophenols and nitrocresols from biomass burning emissions . This could help to understand the chemistry underlying the diurnal cycles and the impact of structural isomerism on the multiphase partitioning and chemistry of nitrophenol isomers .

properties

IUPAC Name

2-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKZPFDOWHRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074491
Record name 6-Nitro-o-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitrophenol

CAS RN

13073-29-5
Record name 6-Nitro-o-cresol
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Record name 2-methyl-6-nitrophenol
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Synthesis routes and methods I

Procedure details

To an ice-cooled solution of 2-methylphenol (10.8 g, 0.1-mmol) in acetic acid, fuming nitric acid (6.3 g) was slowly added with stirring to start reaction. The reaction mixture was stirred at a temperature of 20° C. or below for 1 h and thereafter poured into ice water. The reaction product was extracted with ethyl acetate and the extracted layer was washed with water, saturated sodium hydrogencarbonate and a saturated aqueous solution of sodium chloride in the order written. Thereafter, the washed layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography with a benzene-ethyl acetate mixture used as eluant, thereby giving the desired compound, 2-methyl-6-nitrophenol, in an amount of 1.3 g.
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Synthesis routes and methods II

Procedure details

The title compound was prepared in the same manner as indicated for the synthesis of 2-ethyl-6-nitrophenol and was converted to the corresponding trifluoromethane sulfonate according to the procedure described in Example 26.
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Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 2-methylphenol (10.8 g, 0.1 mmol) in acetic acid, fuming nitric acid (6.3 g) was slowly added with stirring to start reaction. The reaction mixture was stirred at a temperature of 20° C. or below for 1 h and thereafter poured into ice water. The reaction product was extracted with ethyl acetate and the extracted layer was washed with water, saturated sodium hydrogencarbonate and a saturated aqueous solution of sodium chloride in the order written. Thereafter, the washed layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography with a benzene-ethyl acetate mixture used as eluant, thereby giving the desired compound, 2-methyl-6-nitrophenol, in an amount of 1.3 g.
[Compound]
Name
ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-6-nitrophenol
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Reactant of Route 6
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Citations

For This Compound
104
Citations
MP Hartshorn, RJ Martyn… - Australian journal of …, 1984 - CSIRO Publishing
… Chlorination of 4-chloro-2-methyl-6-nitrophenol (4) with chlorine in acetic acid containing concentrated hydrochloric acid gives the epimeric acyclic carboxylic acids (6) and (7). The …
Number of citations: 1 www.publish.csiro.au
K Nojima, K Fukaya, S Fukui, S Kanno, S Nishiyama… - Chemosphere, 1976 - Elsevier
… -nitrotoluene and nitrophenols (p-nitrophenol, 2-methyl-6-nitrophenol, 3-methyl -4-nitrophenol, … that p-nitrophenol, 2-methyl-6-nitrophenol and 2-methyl-4-hitrophenol are present in rain. …
Number of citations: 63 www.sciencedirect.com
RG Coombes, JG Golding… - Journal of the Chemical …, 1979 - pubs.rsc.org
… For o-cresol the ratio of 2-methyl-6-nitrophenol to the 4-nitro isomer changes from 1.5 to 0.8 … 2-Methyl-6-nitrophenol is established as an important product of nitration of o-methylanisole …
Number of citations: 24 pubs.rsc.org
K NOJIMA, C ISOGAMI - Chemical and pharmaceutical bulletin, 1994 - jstage.jst.go.jp
… Photodecomposition of Nitrophenols in Air One ml of a solution of 2-methyl-6-nitrophenol (1b) or 2-methyl-4-nitrophenol (1c) in acetonitrile (each 44.6 pmol/ml = 1000 pl gas/ml) was …
Number of citations: 11 www.jstage.jst.go.jp
K NOJIMA, A KAWAGUCHI, T OHYA… - Chemical and …, 1983 - jstage.jst.go.jp
… over various 24—h periods, the following seven nitrophenols were detected; o—nitrophenol, P—nitrophenol, 2,6—dinitro— phenol, 2,4—dinitrophenol, 2-methyl-6-nitrophenol, 2-methy1…
Number of citations: 87 www.jstage.jst.go.jp
RG Clewley, GG Cross, A Fischer, GN Henderson - Tetrahedron, 1989 - Elsevier
… The dienones selectively isomerized to 4-chloro-2-methyl-6-nitrophenol, 3 at -30 OC and ld at -20 oc. Nitration of 4-chloro-3-methylphenol in acetic anhydride at -60 'C or in chloroform …
Number of citations: 27 www.sciencedirect.com
PB John - Journal of the Chemical Society, Perkin Transactions 2, 1993 - pubs.rsc.org
… As reaction proceeds, this ratio decreases and the corresponding ratios for the signals from 2-methyl-6-nitrophenol and 2-methyl6-nitrophenyl acetate increase: there is no evidence for …
Number of citations: 0 pubs.rsc.org
PB John - Journal of the Chemical Society, Perkin Transactions 2, 1992 - pubs.rsc.org
… The nitration of 2-methyl-6-nitrophenol under similar conditions shows similar 15N nuclear polarisation and similar 13C nuclear polarisation in the substrate but the polarisation in the …
Number of citations: 17 pubs.rsc.org
S Chiron, L Comoretto, E Rinaldi, V Maurino, C Minero… - Chemosphere, 2009 - Elsevier
… The concentrations of 4-chloro-2-methylphenol (CMP) and of the nitroderivative 4-chloro-2-methyl-6-nitrophenol (CMNP) were also measured in the lagoon system (sampling points L1 …
Number of citations: 88 www.sciencedirect.com
S Benfeito, T Silva, J Garrido, PB Andrade… - BioMed Research …, 2014 - hindawi.com
… However, the data found for 4-chloro-2-methyl-6-nitrophenol suggest that this … and the transformation products (except 4-chloro-2-methyl6-nitrophenol that was obtained by synthesis), …
Number of citations: 16 www.hindawi.com

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